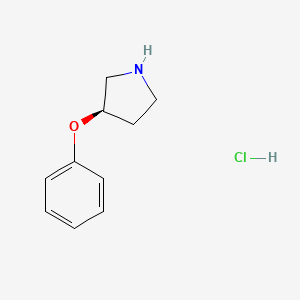

(R)-3-Phenoxypyrrolidine HCl

Description

Properties

IUPAC Name |

(3R)-3-phenoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)12-10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLZTNBPPGIUMZ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Phenoxypyrrolidine Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (R)-3-Phenoxypyrrolidine Hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthetic methodologies, analytical characterization, and strategic applications of this versatile compound.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in pharmaceutical sciences.[1] Its five-membered, non-planar structure provides an excellent framework for exploring three-dimensional chemical space, a critical factor in designing molecules with high target affinity and specificity.[1] The introduction of a stereocenter, as in (R)-3-Phenoxypyrrolidine, allows for enantioselective interactions with biological targets, which is crucial for optimizing efficacy and minimizing off-target effects.[2] The phenoxy substituent further enhances its utility, offering a site for metabolic stability and enabling diverse electronic and steric interactions within a target's binding pocket. This hydrochloride salt form enhances aqueous solubility and stability, making it a convenient material for both synthetic manipulation and biological screening.

Physicochemical and Structural Properties

(R)-3-Phenoxypyrrolidine HCl is a chiral organic compound whose properties are foundational to its application in synthesis. A summary of its key characteristics is presented below.

| Property | Value | Source(s) |

| Chemical Name | (R)-3-Phenoxypyrrolidine hydrochloride | [3] |

| Synonyms | (3R)-3-Phenoxypyrrolidine hydrochloride | [4] |

| CAS Number | 1366664-52-9 | [3][4] |

| Molecular Formula | C₁₀H₁₄ClNO | [3] |

| Molecular Weight | 199.68 g/mol | [3] |

| Appearance | Typically an off-white to pale solid | General Knowledge |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | General Knowledge |

| Stability | Stable under recommended storage conditions (cool, dry, well-ventilated) | General Knowledge |

Synthesis and Purification

The synthesis of this compound typically leverages commercially available chiral precursors, such as (R)-3-Hydroxypyrrolidine. A common and effective strategy involves the nucleophilic substitution of the hydroxyl group. The Mitsunobu reaction is particularly well-suited for this transformation as it proceeds with a predictable inversion of stereochemistry at the reaction center, ensuring the desired (R)-configuration from an (S)-alcohol precursor, or retention if starting from the (R)-alcohol and employing a double-inversion sequence not detailed here.[5][6]

The general synthetic pathway involves three key stages:

-

N-Protection: The secondary amine of the pyrrolidine ring is protected, typically as a carbamate (e.g., Boc or Cbz), to prevent side reactions.

-

O-Arylation: The protected (R)-3-hydroxypyrrolidine is reacted with phenol under Mitsunobu conditions.[7][8] This step involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

-

Deprotection and Salt Formation: The protecting group is removed under appropriate conditions (e.g., acid for Boc), followed by treatment with hydrochloric acid to yield the final hydrochloride salt.

Detailed Experimental Protocol (Representative)

Causality Statement: The choice of a Boc protecting group is strategic; it is stable to the slightly basic or neutral conditions of the Mitsunobu reaction but is readily cleaved under acidic conditions, which allows for a one-pot deprotection and salt formation step.

-

Protection: To a solution of (R)-3-Hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion (monitored by TLC), wash the mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(R)-3-hydroxypyrrolidine, which is often used without further purification.

-

Mitsunobu Reaction: To a solution of N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.[8] The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 18 hours. The solvent is removed in vacuo, and the residue is purified by column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to isolate N-Boc-(R)-3-phenoxypyrrolidine.

-

Deprotection/Salt Formation: Dissolve the purified product from the previous step in a minimal amount of a suitable solvent like 1,4-dioxane. Add a solution of HCl in dioxane (e.g., 4M, 3-5 eq) and stir at room temperature for 2-4 hours. The product typically precipitates from the solution. The solid is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield this compound as a solid.

Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of this compound is paramount. A multi-technique analytical approach is standard.

Spectroscopic Data Summary

While a publicly available, fully assigned spectrum for this specific salt is limited, the expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[9]

| Technique | Feature | Expected Value / Observation |

| ¹H NMR | Aromatic Protons | δ 6.9-7.4 ppm (multiplets, 5H) |

| Pyrrolidine CH-O | δ ~5.0 ppm (multiplet, 1H) | |

| Pyrrolidine CH₂-N | δ ~3.2-3.8 ppm (multiplets, 4H) | |

| Pyrrolidine CH₂ | δ ~2.2-2.5 ppm (multiplet, 2H) | |

| Amine NH₂⁺ | δ 9.5-11.0 ppm (broad singlet, exchangeable) | |

| ¹³C NMR | Aromatic C-O | δ ~158 ppm |

| Aromatic CH | δ ~115-130 ppm | |

| Pyrrolidine CH-O | δ ~75-80 ppm | |

| Pyrrolidine CH₂-N | δ ~45-55 ppm | |

| Pyrrolidine CH₂ | δ ~30-35 ppm | |

| IR Spectroscopy | N-H Stretch (Amine Salt) | 2400-2800 cm⁻¹ (broad) |

| C-O-C Stretch (Aryl Ether) | 1200-1250 cm⁻¹ (strong) | |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (Free Base) | m/z 164.11 [M+H]⁺ for C₁₀H₁₃NO |

Standard Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it allows for the observation of the exchangeable N-H protons.[9]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient relaxation delay (1-2 seconds) and an appropriate number of scans (16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A higher number of scans (≥1024) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is ideal for this polar, pre-ionized compound.

-

Data Acquisition: Acquire a full scan spectrum in positive ion mode. The primary observed ion will correspond to the protonated free base (C₁₀H₁₃NO), as the HCl salt dissociates in the ESI source.

-

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. chemimpex.com [chemimpex.com]

- 3. appchemical.com [appchemical.com]

- 4. CAS#:1366664-52-9 | (3R)-3-Phenoxypyrrolidine hydrochloride (1:1) | Chemsrc [chemsrc.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. grokipedia.com [grokipedia.com]

- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (R)-3-Phenoxypyrrolidine HCl: A Chiral Building Block for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor in designing potent and selective therapeutics.[1] This guide focuses on a specific, high-value derivative: (R)-3-Phenoxypyrrolidine Hydrochloride (CAS No. 1366664-52-9). This chiral building block is of significant interest to researchers in drug development due to the unique combination of a stereochemically defined pyrrolidine core and a phenoxy moiety. The fixed (R)-configuration is crucial for achieving specific, high-affinity interactions with biological targets, while the phenoxy group can serve as a versatile handle for further chemical modification or as a key pharmacophoric element itself. This document provides a comprehensive technical overview of its synthesis, properties, applications, and analytical characterization, designed for the practicing research scientist.

Chemical Identity and Physicochemical Properties

(R)-3-Phenoxypyrrolidine HCl is the hydrochloride salt of the (R)-enantiomer of 3-phenoxypyrrolidine. The protonation of the pyrrolidine nitrogen renders the compound as a stable, crystalline solid that is more amenable to handling and formulation than its freebase form.

Structure:

Figure 1: Chemical Structure of (R)-3-Phenoxypyrrolidine Hydrochloride

Table 1: Core Chemical and Physical Data

| Property | Value | Source(s) |

| CAS Number | 1366664-52-9 | [3] |

| Molecular Formula | C₁₀H₁₄ClNO | [3] |

| Molecular Weight | 199.68 g/mol | [3] |

| Appearance | White to off-white solid | Typical for similar amine hydrochlorides |

| Melting Point | Data not widely published. For comparison, the related (R)-3-Phenylpyrrolidine HCl has a melting point of 181-186 °C. | [4] |

| Solubility | Soluble in water, methanol, DMSO | Inferred from structure and salt form |

Synthesis and Mechanistic Insights: The Williamson Ether Synthesis Approach

A robust and logical method for the preparation of (R)-3-phenoxypyrrolidine is the Williamson ether synthesis, a classic and reliable Sₙ2 reaction.[5][6] This pathway is advantageous as it allows for the stereospecific formation of the ether linkage without disturbing the chiral center of the pyrrolidine ring. The synthesis logically starts from the commercially available and relatively inexpensive chiral precursor, (R)-3-hydroxypyrrolidine.

Causality of Experimental Choices:

-

Starting Material: (R)-3-Hydroxypyrrolidine is the ideal precursor. Its hydroxyl group provides a nucleophilic site for ether formation, and its pre-existing (R)-chirality ensures the final product's stereochemical integrity.[7] The amine is typically protected (e.g., as a Boc-carbamate) to prevent it from acting as a competing nucleophile.

-

Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is employed. Its function is to deprotonate the hydroxyl group of the protected (R)-3-hydroxypyrrolidine, forming a potent alkoxide nucleophile. NaH is ideal because its byproduct, hydrogen gas, simply bubbles out of the reaction, preventing contamination.[8]

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is chosen. These solvents effectively solvate the sodium cation of the alkoxide but do not solvate the nucleophilic oxygen anion, thereby enhancing its reactivity for the Sₙ2 attack. They are also stable to the strong base used.

-

Aryl Source: While one could use a halobenzene, the reaction of an alkoxide with an unactivated aryl halide is generally inefficient. A more effective strategy involves using phenol and activating the pyrrolidine hydroxyl group as a better leaving group (e.g., a tosylate or mesylate), followed by reaction with sodium phenoxide.

-

Deprotection: Following ether formation, the Boc-protecting group is easily removed under acidic conditions (e.g., with HCl in dioxane or trifluoroacetic acid), which also concurrently forms the final hydrochloride salt.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Williamson Etherification

This protocol is a representative methodology based on established chemical principles. Appropriate safety precautions must be taken.

-

N-Protection:

-

To a solution of (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure to yield N-Boc-(R)-3-hydroxypyrrolidine, which is often used without further purification.

-

-

Ether Formation:

-

To a flame-dried flask under an inert nitrogen atmosphere, add a solution of N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Add phenol (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by HPLC or TLC until the reaction is complete (typically 4-8 hours).

-

Cool the reaction and carefully quench by the slow addition of water. Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

-

-

Deprotection and Salt Formation:

-

Dissolve the purified N-Boc-(R)-3-phenoxypyrrolidine (1.0 eq) in a minimal amount of methanol or ethyl acetate.

-

Add a solution of 4M HCl in 1,4-dioxane (3-5 eq) and stir at room temperature for 2-4 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

The product hydrochloride salt will often precipitate from the solution. The solvent can be removed under reduced pressure, and the resulting solid triturated with diethyl ether to afford pure this compound.

-

Applications in Drug Discovery and Development

The utility of this compound lies in its role as a chiral intermediate. The pyrrolidine ring is a key component of drugs targeting a wide range of conditions, from viral infections to central nervous system disorders.[2][9]

A prominent example that underscores the importance of the (R)-3-substituted pyrrolidine core is in the synthesis of Darifenacin . Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder.[10][11] While Darifenacin itself contains a different substituent at the 3-position, its synthesis heavily relies on chiral intermediates derived from (S)-3-hydroxypyrrolidine (note the stereochemical designation change due to Cahn-Ingold-Prelog priority rules, though the absolute spatial arrangement is analogous).[12] The patents for Darifenacin clearly establish the industrial relevance of using such chiral pyrrolidine building blocks to construct the final complex active pharmaceutical ingredient (API).[11][12]

This compound serves as a direct analogue for syntheses where a terminal aryl ether is required. The phenoxy group can:

-

Act as a Pharmacophore: The aryl ether moiety can engage in crucial π-stacking or hydrophobic interactions within a target protein's binding site.

-

Serve as a Synthetic Handle: The phenyl ring can be further functionalized (e.g., via electrophilic aromatic substitution) to append other chemical groups, allowing for rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

-

Improve Pharmacokinetic Properties: The introduction of the phenoxy group can modulate properties like lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME).

Caption: Role as a key intermediate in multi-step drug synthesis.

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and particularly the enantiomeric purity of a chiral intermediate is a non-negotiable aspect of drug development. A combination of standard spectroscopic and chromatographic techniques is employed.

-

Identity Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are used to confirm the molecular structure.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining chemical purity.

-

Enantiomeric Purity: Chiral HPLC is the gold-standard technique for quantifying the enantiomeric excess (ee) of the desired (R)-enantiomer versus the unwanted (S)-enantiomer.[13][14]

Caption: Quality control workflow for batch release.

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol is a general guideline and must be optimized and validated for specific instrumentation and regulatory requirements.

-

System and Column:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based column is highly recommended. For example, a Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative) column (e.g., 250 x 4.6 mm, 5 µm).[15]

-

-

Mobile Phase Preparation:

-

Prepare an isocratic mobile phase consisting of a mixture of n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol.

-

A typical starting ratio is 90:10 (v/v) n-Hexane:IPA. Add a small amount of an amine modifier, such as 0.1% diethylamine (DEA), to improve peak shape for the basic analyte.

-

Filter and degas the mobile phase before use.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Prepare a solution of the racemic (rac)-3-Phenoxypyrrolidine HCl standard at the same concentration. This is essential to identify the retention times of both the (R) and (S) enantiomers.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 254 nm or 270 nm (due to the phenoxy chromophore).

-

-

Data Analysis and Calculation:

-

First, inject the racemic standard to determine the retention times for the (S)-enantiomer (typically elutes first) and the (R)-enantiomer.

-

Inject the sample to be tested.

-

Integrate the peak areas for both enantiomers observed in the sample chromatogram.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

-

Conclusion

(R)-3-Phenoxypyrrolidine Hydrochloride is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its synthesis is achievable through well-understood and scalable chemical transformations, and its quality can be rigorously controlled with standard analytical techniques. The strategic incorporation of its stereodefined, three-dimensional scaffold allows medicinal chemists to design novel molecules with improved potency, selectivity, and pharmacokinetic profiles, making it a key component in the toolkit for creating next-generation therapeutics.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process.

- Google Patents. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process.

-

ChemBK. 3-Phenyl-pyrrolidine hydrochloride. Available at: [Link]

-

Srinivas, K., et al. (2020). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Available at: [Link]

- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

- Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

ResearchGate. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]

-

Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). Available at: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]

-

Kumar, A.P., et al. (2010). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Asian Journal of Chemistry. Available at: [Link]

-

ResearchGate. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors (Pre-print). Available at: [Link]

-

Vasudevan, A., et al. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Darifenacin synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Phenyl-pyrrolidine hydrochloride [chembk.com]

- 5. WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine - Google Patents [patents.google.com]

- 6. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]

- 12. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

Synthesis of (R)-3-Phenoxypyrrolidine HCl

An In-Depth Technical Guide to the

Abstract

(R)-3-Phenoxypyrrolidine and its hydrochloride salt are pivotal chiral building blocks in medicinal chemistry, forming the core of numerous biologically active compounds. The precise stereochemical control required for their synthesis presents a significant challenge, demanding robust and efficient methodologies. This guide provides a comprehensive overview of the predominant synthetic strategy for obtaining enantiomerically pure (R)-3-Phenoxypyrrolidine HCl, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations. We will explore the stereoinversive Mitsunobu reaction as the cornerstone of this synthesis, offering insights into reagent selection, reaction mechanism, and process optimization for researchers and drug development professionals.

Introduction: The Significance of (R)-3-Phenoxypyrrolidine

The pyrrolidine ring is a privileged scaffold in pharmaceutical science, appearing in a vast array of natural products and synthetic drugs.[1][2][3] When functionalized with a phenoxy group at the 3-position, the resulting chiral center introduces a critical element for molecular recognition and biological activity. The (R)-enantiomer, specifically, is a key intermediate in the synthesis of potent therapeutics, including antagonists for various receptors. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it ideal for pharmaceutical handling and formulation.[4]

The primary challenge in synthesizing this molecule lies in establishing the desired (R) stereochemistry with high enantiomeric purity. Direct asymmetric methods can be complex, making stereocontrolled conversion from readily available chiral precursors an attractive and widely adopted strategy.

The Core Synthetic Strategy: Stereochemical Inversion from an (S)-Precursor

The most reliable and scalable approach to this compound begins with an enantiomerically pure and commercially available precursor: (S)-3-Hydroxypyrrolidine . The synthesis hinges on a nucleophilic substitution at the C3 carbon, where the hydroxyl group is replaced by a phenoxy group. To achieve the target (R) configuration from an (S) starting material, this substitution must proceed with a complete inversion of stereochemistry. The Mitsunobu reaction is exceptionally well-suited for this purpose.[5][6][7]

The overall synthetic pathway can be broken down into three critical stages:

-

N-Protection: The secondary amine of (S)-3-hydroxypyrrolidine must be protected to prevent it from interfering with the subsequent Mitsunobu reaction.

-

Mitsunobu Reaction: The stereocenter is inverted from (S) to (R) via an SN2 reaction with phenol.

-

Deprotection & Salt Formation: The protecting group is removed, and the final hydrochloride salt is formed.

Caption: High-level overview of the three-stage synthesis.

Step 1: N-Protection of the Pyrrolidine Ring

Causality: The secondary amine in the pyrrolidine ring is both basic and nucleophilic. In the Mitsunobu reaction, it would compete with the intended nucleophile (phenol) and react with the acidic reaction components, leading to a complex mixture of byproducts. Therefore, protection is mandatory. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the neutral-to-basic conditions of the Mitsunobu reaction and its clean, quantitative removal under acidic conditions.[8]

Protocol: Synthesis of (S)-1-Boc-3-hydroxypyrrolidine

-

To a stirred solution of (S)-3-hydroxypyrrolidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (2.5 eq) or sodium bicarbonate (3.0 eq in water/THF) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Perform an aqueous work-up: wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-1-Boc-3-hydroxypyrrolidine, which is often a colorless oil or low-melting solid of sufficient purity for the next step.

Step 2: The Mitsunobu Reaction - The Heart of the Synthesis

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to various other functional groups with inversion of stereochemistry.[6][9] This transformation is a redox process involving triphenylphosphine (PPh₃) as the reductant and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), as the oxidant.[7][10]

Mechanism & Rationale:

-

Betaine Formation: PPh₃ attacks the azodicarboxylate (DIAD) to form a zwitterionic adduct, or betaine.

-

Proton Transfer: The betaine, a strong base, deprotonates the acidic nucleophile (phenol, pKa ≈ 10), forming a phenoxide anion and a protonated betaine.

-

Alkoxyphosphonium Salt Formation: The alcohol ((S)-1-Boc-3-hydroxypyrrolidine) attacks the positively charged phosphorus atom of the protonated betaine, forming a key intermediate: an alkoxyphosphonium salt. This step converts the hydroxyl group into an excellent leaving group.

-

SN2 Displacement: The generated phenoxide anion acts as the nucleophile, attacking the carbon atom bearing the alkoxyphosphonium leaving group from the backside. This SN2 displacement proceeds with complete inversion of configuration, yielding the desired (R)-product.

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol: Synthesis of (R)-1-Boc-3-phenoxypyrrolidine

-

Dissolve (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.3 eq) in anhydrous THF under an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD, 1.3 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.[11] The order of addition is critical to prevent side reactions.[6][9][10]

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product will contain the desired compound along with triphenylphosphine oxide (TPPO) and the DIAD-hydrazine byproduct. Purification is typically achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 3: Deprotection and Hydrochloride Salt Formation

Causality: The final step involves the removal of the Boc protecting group to liberate the free secondary amine. A strong acid is required to cleave the tert-butyl carbamate. Using hydrochloric acid serves a dual purpose: it efficiently removes the Boc group (releasing isobutylene and carbon dioxide as gaseous byproducts) and simultaneously protonates the resulting amine to form the stable, crystalline hydrochloride salt.

Protocol:

-

Dissolve the purified (R)-1-Boc-3-phenoxypyrrolidine (1.0 eq) in a suitable solvent like 1,4-dioxane, methanol, or ethyl acetate.

-

Add a solution of hydrochloric acid (3-5 eq). A 4M solution of HCl in 1,4-dioxane is commonly used and commercially available, minimizing the presence of water.

-

Stir the mixture at room temperature for 2-4 hours. The progress can be monitored by the disappearance of the starting material on TLC.

-

The product, this compound, often precipitates from the reaction mixture as a white solid.[4]

-

The solid can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities, and dried under vacuum.

Data Summary and Expected Outcomes

The efficiency of this synthetic route is generally high, providing the target compound with excellent enantiomeric purity.

| Step | Transformation | Key Reagents | Typical Yield | Purity (Post-Purification) | Enantiomeric Excess (ee) |

| 1 | N-Protection | Boc₂O, Et₃N | >95% | >98% | >99% (retained from start) |

| 2 | Mitsunobu Reaction | Phenol, PPh₃, DIAD | 70-85% | >98% | >99% (inverted) |

| 3 | Deprotection/Salt Formation | HCl in Dioxane | >90% | >99% | >99% (retained) |

Alternative Synthetic Strategies

While the stereoinversive Mitsunobu route is robust, other strategies exist and may be considered under specific circumstances.

-

SN2 Displacement on a Sulfonate Ester: An alternative to the Mitsunobu reaction involves a two-step process. First, the hydroxyl group of (S)-1-Boc-3-hydroxypyrrolidine is converted to a sulfonate ester (e.g., tosylate, mesylate, or triflate), transforming it into a good leaving group. Second, this intermediate is treated with sodium phenoxide in a polar aprotic solvent (e.g., DMF, DMSO). This classic SN2 reaction also proceeds with inversion of configuration to yield the (R)-product. This method avoids the sometimes-problematic purification from Mitsunobu byproducts but adds an extra synthetic step.

-

Chiral Resolution: It is possible to synthesize racemic 3-phenoxypyrrolidine and then separate the enantiomers.[12] This is achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)- or (-)-tartaric acid or mandelic acid.[12][13][14] The diastereomers, having different physical properties, can be separated by fractional crystallization.[15] This approach is often less efficient, with a theoretical maximum yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled.[12]

Conclusion

The synthesis of enantiomerically pure this compound is most effectively accomplished through a well-defined, three-stage process centered on the Mitsunobu reaction. By starting with the readily available (S)-3-hydroxypyrrolidine, this strategy leverages a predictable and high-fidelity stereochemical inversion to build the target molecule. Careful execution of the N-protection, Mitsunobu coupling, and final deprotection steps allows researchers and process chemists to reliably produce this valuable chiral building block in high yield and purity, paving the way for its application in the development of next-generation pharmaceuticals.

References

- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google P

-

Mitsunobu Reaction - Organic Chemistry . [Link]

-

Mitsunobu reaction - Organic Synthesis . [Link]

- WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine - Google P

-

Mitsunobu reaction - Wikipedia . [Link]

-

Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin - ACS . [Link]

-

General Mitsunobu reaction. Where, R1, R2, R3 = Alkyl/Aryl. - ResearchGate . [Link]

-

3-Phenyl-pyrrolidine hydrochloride - ChemBK . [Link]

-

Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives - ResearchGate . [Link]

-

Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) . [Link]

-

Chiral resolution - Wikipedia . [Link]

- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

- CN105646321A - Preparation method of (S)

-

Synthesis and Reactions of 3-Pyrrolidinones - ElectronicsAndBooks . [Link]

-

Part 6: Resolution of Enantiomers - Chiralpedia . [Link]

-

Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines - Organic Chemistry Portal . [Link]

-

Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. - Sci-Hub . [Link]

-

Pyrrolidine synthesis - Organic Chemistry Portal . [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH . [Link]

-

Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed . [Link]

-

Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones - ChemRxiv . [Link]

-

Chiral Resolution Screening | Solid State | Onyx Scientific . [Link]

-

(S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO - PubChem . [Link]

- EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)

- WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine)

-

(R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO - PubChem . [Link]

- US2525584A - Production of pyrrolidine - Google P

Sources

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chembk.com [chembk.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. CAS 109431-87-0: (3R)-3-Hydroxypyrrolidine, N-BOC protected [cymitquimica.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 15. onyxipca.com [onyxipca.com]

The Strategic Synthesis and Application of (R)-3-Phenoxypyrrolidine HCl: A Key Intermediate in Neuromodulator Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold and the Pursuit of Selective Neuromodulation

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, from natural alkaloids to synthetic pharmaceuticals.[1][2][3] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of chemical space, which is crucial for achieving specific and high-affinity interactions with biological targets.[2][3] Within the vast landscape of drug discovery, the development of selective neurotransmitter reuptake inhibitors has been a cornerstone of neuropharmacology, leading to significant advancements in the treatment of depressive and anxiety disorders.[4][5]

The evolution from first-generation antidepressants, such as tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), to more selective agents like selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) has been driven by the need for improved efficacy and tolerability.[5] In this context, selective norepinephrine reuptake inhibitors (NRIs) have emerged as a distinct class of therapeutics.[6] The targeted modulation of norepinephrine pathways is not only effective in treating depression but also shows promise in addressing conditions such as attention-deficit/hyperactivity disorder (ADHD) and certain pain disorders.[6]

This technical guide delves into the discovery and development of a pivotal building block in the synthesis of modern NRIs: (R)-3-Phenoxypyrrolidine Hydrochloride . We will explore the strategic rationale behind its design, the chemical intricacies of its stereoselective synthesis, and its application as a key intermediate in the development of potent and selective norepinephrine transporter (NET) ligands.

The Genesis of a Key Building Block: Design and Rationale

The development of (R)-3-Phenoxypyrrolidine HCl is intrinsically linked to the quest for novel therapeutics targeting the norepinephrine transporter. The structure of this molecule is a deliberate convergence of key pharmacophoric features:

-

The Pyrrolidine Core: Provides a robust, saturated heterocyclic framework that can be readily functionalized. Its stereochemistry is a critical determinant of biological activity.[3]

-

The 3-Phenoxy Moiety: The aryloxy linkage at the 3-position is a common feature in a number of potent monoamine reuptake inhibitors. This group often engages in crucial binding interactions within the transporter protein.

-

The (R)-Stereochemistry: The specific stereoisomer is paramount for achieving high affinity and selectivity for the target receptor. The spatial orientation of the phenoxy group, dictated by the (R)-configuration at the C3 position, is essential for optimal binding to the norepinephrine transporter.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in subsequent synthetic transformations.[7]

Stereoselective Synthesis: The Cornerstone of Potency

The therapeutic efficacy of chiral molecules is often confined to a single enantiomer. Consequently, the development of robust and scalable stereoselective synthetic routes is a critical aspect of pharmaceutical development. For (R)-3-Phenoxypyrrolidine, the key challenge lies in the precise control of the stereocenter at the 3-position. A highly effective and widely utilized method for achieving this is through a Mitsunobu reaction , which allows for the inversion of stereochemistry at a chiral center.[8][9]

A logical and commonly employed synthetic strategy commences with a readily available chiral precursor, such as a protected (S)-3-hydroxypyrrolidine. The Mitsunobu reaction facilitates the stereoinvertive displacement of the hydroxyl group with a phenol, thereby establishing the desired (R)-phenoxy configuration.

Below is a representative workflow for the synthesis of this compound, illustrating the key transformations.

Detailed Experimental Protocol: Stereoselective Synthesis via Mitsunobu Reaction

This protocol outlines a representative procedure for the synthesis of this compound starting from (S)-N-Boc-3-hydroxypyrrolidine.

Step 1: Mitsunobu Reaction for Stereoinversion

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, (R)-N-Boc-3-phenoxypyrrolidine, can be purified by column chromatography on silica gel.

Step 2: Deprotection to Yield the Final Product

-

Dissolution: Dissolve the purified (R)-N-Boc-3-phenoxypyrrolidine in a suitable organic solvent such as dioxane or diethyl ether.

-

Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl) to the mixture.

-

Precipitation and Isolation: Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a crystalline solid.

Application in Drug Development: A Key Intermediate for Reboxetine and Analogs

This compound is a crucial intermediate in the synthesis of several potent and selective norepinephrine reuptake inhibitors. A prominent example is its role in the synthesis of reboxetine, an antidepressant drug. The pyrrolidine nitrogen of (R)-3-Phenoxypyrrolidine serves as a nucleophile to append the rest of the reboxetine scaffold.

The following diagram illustrates the logical connection of this compound as a key building block in the synthesis of a reboxetine analog.

The use of enantiomerically pure this compound is critical, as the stereochemistry at this position directly influences the binding affinity and selectivity of the final drug molecule for the norepinephrine transporter over other monoamine transporters like the serotonin transporter (SERT) and the dopamine transporter (DAT).

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and stereochemical integrity of this compound is paramount for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its comprehensive characterization.

| Analytical Technique | Parameter Measured | Typical Expected Results |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure and purity | ¹H and ¹³C NMR spectra consistent with the proposed structure. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Mass spectrum showing the correct molecular ion peak. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity | High enantiomeric excess (>99% ee) for the (R)-enantiomer. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | Characteristic absorption bands for N-H, C-O, and aromatic C-H bonds. |

| Melting Point | Physical property and purity | A sharp and defined melting point range. |

Protocol: Chiral HPLC for Enantiomeric Purity Determination

This protocol provides a general guideline for assessing the enantiomeric purity of (R)-3-Phenoxypyrrolidine. The exact conditions may need to be optimized for the specific instrument and column used.

-

Column: A chiral stationary phase column (e.g., polysaccharide-based).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) with a small amount of an acidic or basic additive to improve peak shape.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the phenoxy chromophore absorbs (e.g., 254 nm).

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

-

Analysis: Inject the sample and a racemic standard to identify the retention times of both the (R) and (S) enantiomers. Calculate the enantiomeric excess based on the peak areas of the two enantiomers.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design and stereoselective synthesis in modern drug discovery. Its development was a crucial step in enabling the creation of a new generation of selective norepinephrine reuptake inhibitors with improved therapeutic profiles. The synthetic pathways, particularly those leveraging the Mitsunobu reaction for stereochemical control, highlight the elegance and precision of contemporary organic chemistry.

As our understanding of the neurobiology of mood and cognitive disorders continues to deepen, the demand for highly specific and potent neuromodulators will undoubtedly grow. Key building blocks like this compound will continue to be invaluable tools for medicinal chemists, providing a reliable and versatile platform for the synthesis of novel drug candidates. Future research may focus on the development of even more efficient and sustainable synthetic routes to this and related chiral pyrrolidines, further empowering the discovery of the next wave of therapeutics for neurological and psychiatric conditions.

References

-

A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters.

-

Mitsunobu Reaction. Organic Chemistry Portal.

-

Mitsunobu reaction. Organic Synthesis.

-

Mitsunobu Reaction. Alfa Chemistry.

-

Mitsunobu reaction. Wikipedia.

-

Enantioselective Synthesis of Alkylthioetherpyrrolidine Derivatives via [3+2] Cycloaddition of α-Thioacrylates with Isocyanoacetates. The Journal of Organic Chemistry.

-

Reboxetine synthesis using the Pfizer process. ResearchGate.

-

General Mitsunobu reaction. Where, R1, R2, R3 = Alkyl/Aryl. ResearchGate.

-

Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). ResearchGate.

-

CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents.

-

(R)-3-Phenoxypyrrolidine hydrochloride. Appchem.

-

CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. Google Patents.

-

WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.

-

Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. PMC.

-

Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers.

-

Chiral resolution. Wikipedia.

-

WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.

-

(R)-3-Hydroxypyrrolidine hydrochloride. Chem-Impex.

-

Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. Sci-Hub.

-

Enantioselective synthesis of (+)-(S,S)-reboxetine. Semantic Scholar.

-

A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.

-

Patent Application Publication (10) Pub. No.: US 2005/0256310 A1. Googleapis.

-

Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. PubMed.

-

Part 6: Resolution of Enantiomers. Chiralpedia.

-

(R)-3-Phenoxy-pyrrolidine.HCl. ChemicalBook.

-

Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - PubMed. PubMed.

-

Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines. NIH.

-

Chiral Resolution Screening. Onyx Scientific.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

-

Development of an Enantioselective Allylic Alkylation of Acyclic α-Fluoro-β-ketoesters for Asymmetric Synthesis of 3-Fluoropiperidines. PubMed.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

-

Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? PMC.

-

A brief history of the development of antidepressant drugs: From monoamines to glutamate. Experimental and Clinical Psychopharmacology.

-

(S)-3-hydroxypyrrolidine hydrochloride. Google Patents.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 2. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. appchemical.com [appchemical.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Data for (R)-3-Phenoxypyrrolidine HCl: A Technical Guide

Introduction

(R)-3-Phenoxypyrrolidine hydrochloride is a chiral organic compound of interest in medicinal chemistry and drug development. As a key building block, its structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the spectroscopic data for (R)-3-Phenoxypyrrolidine HCl, offering a foundational dataset for researchers and scientists. Given the limited availability of public experimental spectra for this specific molecule, this guide leverages high-quality predicted spectroscopic data, interpreted with field-proven insights into the characteristic spectral features of its constituent functional groups. The protocols provided herein describe a self-validating system for the experimental acquisition and confirmation of this data.

The structure of (R)-3-Phenoxypyrrolidine, the free base, is as follows:

This guide will cover Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the hydrochloride salt (C₁₀H₁₄ClNO).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide definitive information on the number and connectivity of the protons and carbons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent like DMSO-d₆ would exhibit distinct signals for the aromatic and aliphatic protons. The hydrochloride form will result in a broad, exchangeable signal for the amine protons (NH₂⁺).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Ar-H (ortho) | 7.25 - 7.35 | d | 2H | Protons on the phenyl ring closest to the ether linkage. |

| Ar-H (meta) | 6.90 - 7.00 | t | 2H | Protons on the phenyl ring meta to the ether linkage. |

| Ar-H (para) | 6.85 - 6.95 | t | 1H | Proton on the phenyl ring para to the ether linkage. |

| O-CH | 4.80 - 4.90 | m | 1H | Chiral proton on the carbon bearing the phenoxy group. |

| N-CH₂ (α) | 3.20 - 3.40 | m | 2H | Protons on the carbons adjacent to the nitrogen. |

| N-CH₂ (β) | 3.00 - 3.20 | m | 2H | Protons on the carbons adjacent to the nitrogen. |

| C-CH₂-C | 2.10 - 2.30 | m | 2H | Protons on the C4 position of the pyrrolidine ring. |

| NH₂⁺ | 9.5 - 11.0 | br s | 2H | Broad singlet for the protonated amine, exchangeable with D₂O. |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Ar-C (quaternary, C-O) | 157 - 159 | Carbon of the phenyl ring attached to the ether oxygen. |

| Ar-C (ortho) | 129 - 131 | Carbons of the phenyl ring ortho to the ether linkage. |

| Ar-C (meta) | 120 - 122 | Carbons of the phenyl ring meta to the ether linkage. |

| Ar-C (para) | 115 - 117 | Carbon of the phenyl ring para to the ether linkage. |

| O-CH | 75 - 77 | Chiral carbon of the pyrrolidine ring attached to the phenoxy group. |

| N-CH₂ (α) | 45 - 47 | Carbons of the pyrrolidine ring adjacent to the nitrogen. |

| N-CH₂ (β) | 50 - 52 | Carbon of the pyrrolidine ring adjacent to the nitrogen and the chiral center. |

| C-CH₂-C | 30 - 32 | Carbon at the C4 position of the pyrrolidine ring. |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and concentration.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

NMR Data Acquisition and Analysis Workflow

Caption: Workflow for IR spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.

Predicted Mass Spectrometry Data

For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The analysis will detect the protonated molecule of the free base, [M+H]⁺. The hydrochloride salt itself is not observed. The molecular weight of the free base (C₁₀H₁₃NO) is 163.22 g/mol .

Table 4: Predicted m/z Values for this compound

| m/z (Predicted) | Ion | Notes |

| 164.1 | [M+H]⁺ | The protonated molecular ion of the free base (C₁₀H₁₄NO⁺). This would be the base peak in a soft ionization method like ESI. |

| 94.1 | [C₆H₅OH+H]⁺ | Fragmentation resulting from the cleavage of the ether bond, leading to protonated phenol. |

| 70.1 | [C₄H₈N]⁺ | Fragmentation involving the loss of the phenoxy group, resulting in a pyrrolidinyl cation. |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Ionization and Analysis:

-

Use electrospray ionization (ESI) in positive ion mode.

-

Acquire a full scan mass spectrum over a mass range of m/z 50-300 to observe the molecular ion.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the isolated molecular ion ([M+H]⁺ at m/z 164.1) to induce fragmentation and analyze the resulting daughter ions.

-

Mass Spectrometry Logical Relationship Diagram

Caption: Logical fragmentation pathways for (R)-3-Phenoxypyrrolidine in ESI-MS.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented NMR, IR, and MS data, along with their interpretation, serve as a valuable resource for the identification and characterization of this compound. The detailed experimental protocols offer a clear path for researchers to obtain and verify this data in a laboratory setting, ensuring the scientific integrity and trustworthiness of their work. The provided workflows and diagrams are designed to facilitate a logical and efficient approach to the spectroscopic analysis of this and similar molecules in drug discovery and development.

References

-

University of Washington Proteomics Resources. Data Analysis Tools. [Link]

-

CD ComputaBio. IR Spectrum Prediction Service. [Link]

-

Calistry. Mass Spectroscopy Fragment Finder Calculator. [Link]

-

Cheminfo. IR Spectra Predicting Tools - YouTube. [Link]

-

University of Washington Proteomics Resources. Data Analysis Tools. [Link]

-

Griti. Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules - YouTube. [Link]

-

ResearchGate. How to predict IR Spectra?. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

Mestrelab. Download NMR Predict. [Link]

-

Protheragen. IR Spectrum Prediction. [Link]

-

cheminfo ELN documentation. IR spectra prediction. [Link]

-

Chemaxon Docs. NMR Predictor. [Link]

-

The ISIC- EPFL mstoolbox. Online Mass Spectrometry Tools. [Link]

-

The Organic Chemistry Tutor. IR Spectroscopy - Basic Introduction - YouTube. [Link]

-

CFM-ID. Spectra Prediction. [Link]

-

Prot pi. Mass Spec Simulator. [Link]

-

NMRium demo. Predict. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

-

University of Colorado Boulder. IR: amines. [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

-

PubMed. Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry. [Link]

-

West Virginia University Research Repository. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. [Link]

-

Appchem. (R)-3-Phenoxypyrrolidine hydrochloride. [Link]

-

Office of Justice Programs. Fragmentation pathways of alpha pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

ResearchGate. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Request PDF. [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

-

ResearchGate. (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]

- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

PubMed Central. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents | Request PDF. [Link]

An In-depth Technical Guide to (R)-3-Phenoxypyrrolidine Hydrochloride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Phenoxypyrrolidine hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the electronic properties of the phenoxy group, makes it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of (R)-3-Phenoxypyrrolidine hydrochloride, as well as insights into its synthesis, analysis, and applications.

Core Molecular Attributes

(R)-3-Phenoxypyrrolidine hydrochloride is the hydrochloride salt of the (R)-enantiomer of 3-phenoxypyrrolidine. The presence of a chiral center at the 3-position of the pyrrolidine ring is a key feature, influencing its interaction with biological targets.

| Property | Value | Source |

| Chemical Name | (R)-3-Phenoxypyrrolidine hydrochloride | [1] |

| CAS Number | 1366664-52-9 | [1] |

| Molecular Formula | C₁₀H₁₄ClNO | [1] |

| Molecular Weight | 199.68 g/mol | [1] |

| Canonical SMILES | C1COC2=CC=CC=C2.Cl | [1] |

Physicochemical Characteristics

Detailed experimental data for the physicochemical properties of (R)-3-Phenoxypyrrolidine hydrochloride are not extensively reported in publicly available literature. The following information is based on data for structurally related compounds and general principles of organic chemistry.

Melting Point: The melting point of pyrrolidine derivatives is influenced by factors such as molecular weight, symmetry, and intermolecular forces. For comparison, the related compound (R)-3-Hydroxypyrrolidine hydrochloride has a reported melting point of 102-107 °C[2]. It is anticipated that (R)-3-Phenoxypyrrolidine hydrochloride exists as a crystalline solid at room temperature.

Boiling Point: Due to its salt nature and relatively high molecular weight, (R)-3-Phenoxypyrrolidine hydrochloride is expected to have a high boiling point and may decompose upon heating at atmospheric pressure.

Solubility: As a hydrochloride salt, (R)-3-Phenoxypyrrolidine hydrochloride is expected to be soluble in water and polar protic solvents such as methanol and ethanol. Its solubility in aprotic organic solvents is likely to be lower. The parent compound, pyrrolidine, is miscible with water and most organic solvents[3].

pKa: The pKa of the conjugate acid of pyrrolidine is approximately 11.3[4]. The phenoxy substituent at the 3-position is expected to have a minor electron-withdrawing effect, which would slightly decrease the basicity of the pyrrolidine nitrogen and thus lower the pKa of its conjugate acid compared to unsubstituted pyrrolidinium chloride.

Synthesis and Chemical Reactivity

The synthesis of (R)-3-Phenoxypyrrolidine hydrochloride typically involves the nucleophilic substitution of a suitable leaving group at the 3-position of an (R)-pyrrolidine derivative with phenol or a phenoxide salt. A common precursor is (S)-3-hydroxypyrrolidine, where the stereochemistry is inverted during the reaction via a Mitsunobu reaction or by conversion of the hydroxyl group to a better leaving group.

The pyrrolidine nitrogen of (R)-3-Phenoxypyrrolidine hydrochloride is a secondary amine and exhibits typical reactivity. It can undergo N-alkylation, N-acylation, and other nucleophilic addition reactions after deprotonation with a suitable base. The phenoxy group is generally stable under many reaction conditions but can be cleaved under harsh acidic or reductive conditions.

Spectral Characterization

¹H NMR:

-

Aromatic Protons: Signals corresponding to the protons on the phenoxy group would appear in the aromatic region (δ 6.8-7.4 ppm).

-

Pyrrolidine Protons: The protons on the pyrrolidine ring would appear in the aliphatic region (δ 2.0-4.0 ppm). The proton at the chiral center (C3) would likely be a multiplet and shifted downfield due to the adjacent oxygen atom. The protons on the carbons adjacent to the nitrogen would also be deshielded.

-

N-H Proton: The proton on the nitrogen would be observable, and its chemical shift would be dependent on the solvent and concentration. In the hydrochloride salt, this proton would be acidic and may exchange with deuterated solvents.

¹³C NMR:

-

Aromatic Carbons: The carbons of the phenyl ring would resonate in the aromatic region (δ 115-160 ppm).

-

Pyrrolidine Carbons: The carbons of the pyrrolidine ring would appear in the aliphatic region (δ 25-75 ppm). The carbon bearing the phenoxy group (C3) would be the most downfield-shifted among the pyrrolidine carbons.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad absorption band in the region of 2400-2800 cm⁻¹ is expected for the N-H stretch of the secondary ammonium salt.

-

C-O Stretch: A characteristic C-O stretching vibration for the aryl ether would be observed around 1240 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will be present in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry: In a mass spectrum, the molecular ion of the free base (C₁₀H₁₃NO) would be observed at m/z 163.10. Fragmentation patterns would likely involve the loss of the phenoxy group or cleavage of the pyrrolidine ring.

Analytical Methodologies

The analysis of (R)-3-Phenoxypyrrolidine hydrochloride typically involves a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and enantiomeric excess.

Chromatography:

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity of (R)-3-Phenoxypyrrolidine hydrochloride. A chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers.

-

Gas Chromatography (GC): GC can be used to assess the purity of the free base form of the compound. Derivatization may be necessary to improve volatility and peak shape.

Spectroscopy: As detailed in the previous section, NMR, IR, and mass spectrometry are crucial for structural elucidation and confirmation.

Applications in Drug Discovery and Development

The pyrrolidine ring is a prevalent scaffold in many FDA-approved drugs and natural products. The introduction of a phenoxy group at the 3-position provides a versatile handle for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of a molecule. (R)-3-Phenoxypyrrolidine hydrochloride serves as a key intermediate in the synthesis of a wide range of biologically active compounds, including:

-

Muscarinic Receptor Antagonists: For the treatment of overactive bladder and other conditions.

-

Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs): For the treatment of depression and anxiety disorders.

-

Dopamine Receptor Ligands: For the treatment of neurological and psychiatric disorders.

The chirality of the 3-position is often crucial for the desired biological activity and selectivity of the final drug substance.

Safety, Handling, and Storage

As with any chemical reagent, (R)-3-Phenoxypyrrolidine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area.

Storage: It is recommended to store (R)-3-Phenoxypyrrolidine hydrochloride in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

References

Sources

(R)-3-Phenoxypyrrolidine HCl: A Keystone Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized nature allows for a thorough exploration of three-dimensional chemical space, a critical factor in designing potent and selective therapeutics.[2][3] When functionalized at the 3-position, the pyrrolidine ring introduces a stereogenic center, the absolute configuration of which often dictates the pharmacological activity, selectivity, and safety profile of the final drug molecule.[3] This guide provides a comprehensive technical overview of (R)-3-Phenoxypyrrolidine Hydrochloride, a versatile chiral building block whose unique stereochemistry and chemical handles make it an invaluable tool for drug discovery programs targeting a range of human diseases. We will delve into its synthesis, physicochemical properties, quality control, and strategic applications, grounded in established chemical principles and field-proven insights.

The Strategic Importance of the Chiral 3-Substituted Pyrrolidine Scaffold

The overrepresentation of the pyrrolidine moiety in natural products and synthetic drugs is no coincidence.[1][4] This saturated N-heterocycle offers a robust framework that can be readily functionalized to present pharmacophoric elements in precise spatial orientations. The introduction of a substituent at the C-3 position is a common strategy to modulate a compound's interaction with biological targets like G-protein coupled receptors (GPCRs), enzymes, and ion channels.[2][4]

The stereochemistry at this C-3 position is paramount. Enantiomers can exhibit vastly different biological activities, a principle that is fundamental to modern pharmacology. For instance, the specific orientation of a methyl group on a pyrrolidine ring was shown to be responsible for converting a molecule into a pure estrogen receptor α (ERα) antagonist for breast cancer treatment.[3] (R)-3-Phenoxypyrrolidine HCl provides chemists with a pre-defined stereocenter, ensuring that subsequent synthetic transformations proceed with the desired stereochemical outcome, thereby saving significant time and resources that would otherwise be spent on challenging chiral separations or asymmetric syntheses.

Physicochemical Properties and Spectroscopic Characterization

This compound is typically supplied as a stable, crystalline solid, facilitating its handling and storage.[3] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1366664-52-9 | [5][6] |

| Molecular Formula | C₁₀H₁₄ClNO | [5] |

| Molecular Weight | 199.68 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | Not explicitly reported; expected to be a solid with a defined melting point, similar to analogous compounds like 3-Phenyl-pyrrolidine HCl (181-186°C).[3] | N/A |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol.[3] | N/A |

Spectroscopic Signature

Characterization of this compound relies on standard spectroscopic techniques. While a definitive public spectrum for this specific salt is not available, its structure allows for a confident prediction of its key spectral features based on extensive data from analogous compounds.[7][8][9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenoxy group (typically in the δ 6.8-7.4 ppm region). The protons on the pyrrolidine ring would appear more upfield, with the proton at the chiral C-3 position (adjacent to the oxygen) appearing as a multiplet around δ 4.5-5.0 ppm. The protons on the carbons adjacent to the nitrogen (C-2 and C-5) would be deshielded and appear as multiplets in the δ 3.0-3.8 ppm range. The remaining C-4 protons would be found further upfield. The N-H proton of the hydrochloride salt would likely appear as a broad singlet at a downfield chemical shift.[8][10]

-

¹³C NMR: The carbon spectrum would show characteristic signals for the aromatic carbons between δ 115-160 ppm. The chiral C-3 carbon, bonded to the oxygen, would be expected in the δ 70-80 ppm range. The carbons adjacent to the nitrogen (C-2 and C-5) would appear around δ 45-55 ppm.[9][11]

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the 2400-2800 cm⁻¹ region, typical for the N-H stretch of an amine salt. C-O stretching vibrations for the aryl ether would appear in the 1200-1250 cm⁻¹ region, and C-H stretching bands for the aromatic and aliphatic portions would be observed around 3000 cm⁻¹.

Stereoselective Synthesis: The Mitsunobu Reaction as a Cornerstone